molecular formula C20H17N3OS B2786260 4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1251543-09-5

4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine

Cat. No.: B2786260
CAS No.: 1251543-09-5
M. Wt: 347.44
InChI Key: UXZDYGKGCNVXIC-UHFFFAOYSA-N
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Description

4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxybenzylthio group and a phenyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and scalability.

Chemical Reactions Analysis

4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine include other pyrazolo[1,5-a]pyrazine derivatives and triazolo[4,3-a]pyrazine derivatives. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

IUPAC Name

4-[(4-methoxyphenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-24-17-9-7-15(8-10-17)14-25-20-19-13-18(16-5-3-2-4-6-16)22-23(19)12-11-21-20/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZDYGKGCNVXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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